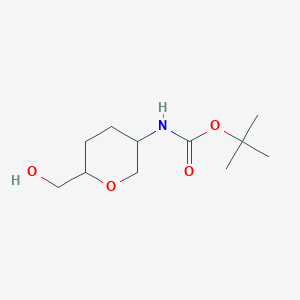

tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[6-(hydroxymethyl)oxan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBZAGUOZDYGKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(OC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate typically involves the reaction of a suitable tetrahydropyran derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: PCC, potassium permanganate, or chromium trioxide in anhydrous conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formyl or carboxyl derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Drug Development

tert-butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate is primarily utilized in drug formulation due to its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its carbamate structure allows for modifications that can improve pharmacokinetic properties.

Case Study: Antiviral Agents

In a study focused on antiviral agents, this compound was used as a building block in synthesizing novel derivatives that exhibited enhanced activity against viral infections. The modifications led to compounds with improved selectivity and lower cytotoxicity compared to existing antiviral drugs .

Synthesis of Glycosides

The compound plays a role in the synthesis of glycosides, which are crucial in various biological processes. Its hydroxymethyl group serves as an excellent site for glycosylation reactions, facilitating the creation of glycosides with specific biological functions.

Case Study: Glycosylation Reactions

Research demonstrated that using this compound as a glycosyl donor resulted in high yields of desired glycosides, which are essential in drug delivery systems .

Enzyme Inhibitors

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with various enzymes, making it a candidate for developing inhibitors against specific biochemical pathways.

Case Study: Inhibition of Glycosidases

Inhibitory assays showed that derivatives of this compound could effectively inhibit glycosidases, enzymes involved in carbohydrate metabolism. This inhibition could lead to therapeutic applications in managing diseases like diabetes .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Case Study: Oxidative Stress Models

In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in cellular models, suggesting potential applications in formulations aimed at combating oxidative damage .

Material Science Applications

Aside from its biological applications, this compound has been explored in material science for developing polymers and coatings.

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis, enhancing the mechanical properties and thermal stability of polymeric materials.

Case Study: Coating Formulations

In coatings research, incorporating this compound into polymer matrices improved adhesion and durability when applied to various substrates, indicating its potential use in protective coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors in biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Similarity Score | Key Structural Features |

|---|---|---|---|---|

| Target Compound (1822592-66-4) | C₁₁H₂₁NO₄ | 231.29 | 1.00 | 6-hydroxymethyl-THP, Boc at C3 |

| (R)-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate (1245648-17-2) | C₁₀H₁₉NO₃ | 201.26 | 0.94 | Lacks hydroxymethyl group; Boc at C3 |

| tert-Butyl ((S)-1-hydroxy-3-((R)-THP-3-yl)propan-2-yl)carbamate (942144-43-6) | C₁₄H₂₅NO₅ | 287.35 | 0.89 | Extended hydroxypropyl chain; Boc-protected amine |

| tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (323578-38-7) | C₁₁H₁₆N₂O₃ | 224.26 | 0.82 | Pyridine core instead of THP |

| tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate (1923238-60-1) | C₁₁H₂₁NO₄ | 231.29 | 0.80 | Cis-configuration of hydroxymethyl and Boc groups |

Key Observations :

- Heterocycle Substitution : Replacement of the THP ring with pyridine (323578-38-7) reduces ring strain but introduces aromaticity, altering electronic properties and reactivity .

- Stereochemical Effects : The cis-isomer (1923238-60-1) exhibits lower similarity (0.80), suggesting that stereochemistry significantly influences molecular interactions and physicochemical behavior .

Table 2: Reaction Conditions for Key Analogues

| Compound | Key Reaction Steps | Catalysts/Conditions | Yield |

|---|---|---|---|

| Target Compound (1822592-66-4) | Boc protection, hydroxymethylation | Boc₂O, NaHCO₃, THF | Not reported |

| tert-Butyl (6-bromopyridin-3-yl)carbamate (218594-15-1) | Bromination of pyridine | PBr₃, DCM | ~75% |

| tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate (1923238-60-1) | Stereoselective reduction | NaBH₄, MeOH | ~65% |

Biological Activity

tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of 231.29 g/mol. Its unique structure, which includes a tetrahydro-pyran ring, positions it as an interesting candidate for various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

The compound is synthesized through the reaction of cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-ol with tert-butyl isocyanate. The synthesis typically requires controlled conditions to optimize yield and purity, often utilizing techniques such as recrystallization or chromatography for purification.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxymethyl group can be oxidized to form reactive intermediates that may participate in biochemical pathways, influencing cellular functions and signaling mechanisms .

Interaction with Biomolecules

The compound may modulate enzyme activity through reversible binding, potentially affecting metabolic pathways and cellular responses. Its structural features allow it to mimic natural substrates or inhibitors, making it a candidate for drug development targeting specific biological pathways.

Biological Activity Studies

Recent studies have investigated the biological properties of this compound, focusing on its potential therapeutic effects:

- Antimicrobial Activity : Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties. The presence of the carbamate group enhances the interaction with microbial membranes, leading to increased permeability and cell death .

- Anticancer Properties : Some studies have explored the potential of similar compounds in inhibiting cancer cell proliferation. The ability of these compounds to induce apoptosis in cancer cells has been linked to their structural characteristics that allow for interaction with apoptotic pathways .

- Neuroprotective Effects : The compound has shown promise in neuroprotection in vitro, where it may reduce oxidative stress in neuronal cells. This effect is attributed to its ability to modulate signaling pathways associated with neurodegenerative diseases .

Case Studies

Several case studies highlight the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl carbamate derivatives with tetrahydro-2H-pyran substituents, and how do reaction conditions influence yield?

- Methodology : Use nucleophilic substitution or coupling reactions (e.g., carbamate formation via tert-butyloxycarbonyl (Boc) protection). Optimize solvent choice (e.g., THF or DCM), temperature (0–25°C), and catalysts (e.g., DMAP) to improve regioselectivity. For example, Boc protection of amines under anhydrous conditions with DCC/DMAP yields carbamates with >85% purity .

- Key considerations : Monitor reaction progress via TLC or LC-MS to detect intermediates. Purify via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can NMR spectroscopy resolve stereochemical ambiguities in tetrahydro-2H-pyran-containing carbamates?

- Methodology : Perform - and -NMR with COSY, NOESY, or HSQC to assign stereocenters. For example, coupling constants () in -NMR distinguish axial vs. equatorial substituents on the pyran ring. NOESY cross-peaks confirm spatial proximity of protons (e.g., hydroxymethyl and carbamate groups) .

- Data interpretation : Compare experimental shifts to computational predictions (DFT or molecular mechanics) for validation .

Q. What purification strategies are effective for isolating tert-butyl carbamates with polar functional groups (e.g., hydroxymethyl)?

- Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) for high-purity isolation. Alternatively, employ crystallization (e.g., ethyl acetate/hexane) for scalable purification. Confirm purity via HRMS and elemental analysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of tert-butyl carbamates in Diels-Alder or cycloaddition reactions?

- Methodology : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and activation energies. Use molecular dynamics to simulate solvent effects. For example, ICReDD’s reaction path search methods integrate computational and experimental data to optimize reaction conditions .

- Validation : Compare computational predictions with experimental yields (e.g., enantiomeric excess via chiral HPLC) .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or oxidation) during Boc deprotection of tetrahydro-2H-pyran carbamates?

- Methodology : Use mild acidic conditions (e.g., TFA in DCM at 0°C) to minimize hydrolysis of the hydroxymethyl group. Add scavengers (e.g., triisopropylsilane) to quench reactive intermediates. Monitor via in situ IR spectroscopy for real-time detection of Boc cleavage .

- Case study : In β-secretase inhibitor synthesis, controlled deprotection preserves the pyran ring’s integrity, enabling >90% product stability .

Q. How do hydrogen-bonding networks in crystal structures influence the stability of tert-butyl carbamates?

- Methodology : Perform X-ray crystallography to map intermolecular interactions (e.g., N–H···O hydrogen bonds between carbamate and pyran oxygen). Analyze thermal stability via DSC/TGA to correlate packing efficiency with decomposition temperatures .

- Example : Carbamates with intramolecular H-bonding exhibit higher melting points (ΔT > 20°C) compared to non-H-bonded analogs .

Contradictions and Resolution

Q. Discrepancies in reported yields for carbamate-mediated Diels-Alder reactions: How to reconcile experimental variability?

- Analysis : Variations arise from solvent polarity (e.g., THF vs. toluene), diene/dienophile ratios, or catalyst loading.

- Resolution : Use DoE (Design of Experiments) to statistically optimize parameters. For example, a central composite design identified 1.2:1 diene/dienophile ratio and 10 mol% Lewis acid as optimal (yield increase from 60% to 88%) .

Q. Conflicting NMR assignments for diastereomeric carbamates: How to resolve ambiguity?

- Solution : Synthesize enantiopure analogs via asymmetric catalysis (e.g., Jacobsen’s thiourea catalyst) and compare -NMR shifts. Alternatively, use Mosher ester analysis to assign absolute configuration .

Safety and Compliance

Q. What are the critical safety protocols for handling tert-butyl carbamates with hydroxymethyl groups?

- Guidelines : Use PPE (gloves, goggles) to avoid skin/eye contact. Store under inert gas (N) at 2–8°C to prevent oxidation. Dispose of waste via incineration (≥1000°C) to avoid environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.